(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol
Description
Properties
IUPAC Name |
(2S,3S,4R)-2-azidooctadecane-1,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(23)18(24)16(15-22)20-21-19/h16-18,22-24H,2-15H2,1H3/t16-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTDVCKHIMUXFS-KSZLIROESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2s,3s,4r 2 Azido 1,3,4 Octadecanetriol
Precursor Sourcing and Preparation
The stereochemical complexity of (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol necessitates the use of chiral starting materials. The main approaches to obtaining suitable precursors involve derivation from naturally occurring phytosphingosine (B30862), utilization of other chiral pool molecules, and the functionalization of simple alkenes.
Derivation from Phytosphingosine ((2S,3S,4R)-2-Amino-1,3,4-octadecanetriol)
The most direct precursor to the target compound is phytosphingosine, which possesses the requisite (2S,3S,4R) stereochemistry. nih.gov The primary challenge lies in the stereoselective conversion of the C-2 amino group to an azide (B81097).
Phytosphingosine is commercially available from various chemical suppliers. sigmaaldrich.com The principal industrial production method for phytosphingosine involves the fermentation of the yeast Wickerhamomyces ciferrii (formerly known as Hansenula ciferrii). nih.gov This microorganism naturally produces tetraacetyl phytosphingosine (TAPS), which is subsequently deacetylated to yield phytosphingosine. nih.gov This biotechnological route is highly advantageous as it directly provides the desired D-ribo stereoisomer, which corresponds to the (2S,3S,4R) configuration. nih.gov The fermentation process can be optimized to enhance the yield of TAPS. nih.gov
While fermentation is the dominant source, several chemical syntheses of phytosphingosine have been reported. These methods often employ chiral starting materials to establish the correct stereochemistry. One notable approach utilizes D-galactose as a chiral pool precursor. nih.govresearchgate.net Other strategies have been developed from different starting points, such as D-ribo-phytosphingosine-1-phosphate. researchgate.net
Utilization of Chiral Pool Precursors (e.g., D-Galactose)
The use of readily available chiral molecules from nature, known as the chiral pool, is a powerful strategy for the synthesis of complex stereodefined compounds. D-galactose, with its multiple stereocenters, has been successfully employed as a starting material for the synthesis of phytosphingosine and its analogues. nih.govresearchgate.net A synthesis of azidosphingosine has been described starting from D-galactose, highlighting the feasibility of this approach for obtaining azido-sphingoid structures. researchgate.net The synthetic sequence typically involves a series of stereocontrolled transformations to build the octadecanetriol backbone and introduce the necessary functional groups.
Direct Functionalization of Alkenes
The direct introduction of azide and hydroxyl groups across a double bond represents an atom-economical approach to synthesizing amino alcohols. The radical azidooxygenation of alkenes has been reported as a method to install vicinal azido (B1232118) and oxygen functionalities. nih.govnih.gov This method can exhibit high diastereoselectivity in cyclic systems. nih.gov Furthermore, the diazidation of alkenes, catalyzed by transition metals like copper, can yield 1,2-diazides, which could potentially be selectively reduced to the desired azido alcohol. acs.org While these methods offer a modern approach, achieving the specific (2S,3S,4R) stereochemistry in a long-chain aliphatic alkene would require a highly selective and controlled reaction.
Classical Chemical Synthesis Approaches
The conversion of the precursor phytosphingosine to this compound is a key transformation. Classical methods for the conversion of a primary amine to an azide with retention of stereochemistry are often challenging. A common method involves a two-step process: diazotization of the amine followed by substitution with an azide salt. However, this reaction can be prone to side reactions and loss of stereochemical integrity.
A more controlled approach would involve the protection of the hydroxyl groups of phytosphingosine, followed by a stereoinvertive displacement of a suitable leaving group at the C-2 position with an azide nucleophile. For instance, the amino group could be converted to a good leaving group, such as a tosylate or a triflate, after appropriate protection of the hydroxyls. Subsequent reaction with sodium azide would proceed via an SN2 mechanism, leading to inversion of configuration at the C-2 center. Therefore, to obtain the desired (2S) configuration, a starting material with an (2R) configuration at the amino-bearing carbon would be required.
Given that the natural phytosphingosine has the (2S) configuration, a double inversion strategy at the C-2 position would be necessary to retain the original stereochemistry. This would involve a first SN2 reaction to introduce a leaving group with inversion, followed by a second SN2 reaction with azide, which would invert the stereocenter back to the original (S) configuration.
An alternative strategy, starting from a precursor with a hydroxyl group at C-2 with the correct (S) stereochemistry, would involve activation of this hydroxyl group (e.g., as a mesylate or tosylate) followed by SN2 displacement with azide, which would result in the desired (2S)-azido product. Such a precursor could potentially be synthesized from a chiral pool starting material like D-galactose.
Below is a table summarizing the key synthetic strategies:
| Synthetic Strategy | Precursor | Key Transformation(s) | Advantages | Challenges |
| Derivation from Phytosphingosine | (2S,3S,4R)-2-Amino-1,3,4-octadecanetriol | Stereoselective conversion of the C-2 amino group to an azide. | Readily available precursor with correct stereochemistry at C-3 and C-4. | Stereochemical control at C-2 during the amino-to-azide conversion can be difficult. |
| Chiral Pool Synthesis | D-Galactose | Multi-step synthesis involving stereocontrolled functional group manipulations. | Access to enantiomerically pure material. | Potentially long and low-yielding synthetic sequence. |
| Alkene Functionalization | Long-chain alkene | Stereoselective azido-dihydroxylation or diazidation. | Atom-economical and potentially convergent. | Achieving the required high level of stereocontrol on a flexible aliphatic chain is a major hurdle. |
An exploration of the chemical synthesis of this compound reveals several key methodologies. This complex azido-alcohol, a valuable intermediate in the synthesis of sphingolipid analogues, can be prepared through various strategic pathways, including diazo transfer reactions, epoxide ring-opening strategies, and substitution of vicinal halohydrins. Each approach offers distinct advantages and considerations in terms of reagents, catalysts, and reaction conditions.
1 Diazo Transfer Reactions from Amines
The conversion of a primary amine to an azide, known as a diazo transfer reaction, is a fundamental method for synthesizing this compound from its corresponding amino precursor, (2S,3S,4R)-2-amino-1,3,4-octadecanetriol. This transformation is crucial for introducing the azido group with retention of the original stereochemistry.
1 Triflyl Azide (TfN₃) Mediated Transformations
Trifluoromethanesulfonyl azide, commonly known as triflyl azide (TfN₃), is a highly effective reagent for diazo transfer reactions. uni-konstanz.deresearchgate.net It reacts with primary amines to form the corresponding azides under mild conditions. researchgate.netnih.gov The reaction is often performed in the presence of a base to neutralize the triflic acid byproduct. researchgate.net While potent, the use of triflyl azide requires careful handling due to its explosive nature and limited shelf life. researchgate.netacs.org Continuous flow processing has been explored as a method to safely generate and use triflyl azide in situ, minimizing the hazards associated with its handling. acs.org
2 Catalytic Systems for Diazo Transfer (e.g., Copper Salts)
To enhance the efficiency and safety of diazo transfer reactions, catalytic systems are often employed. Copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), have been shown to effectively catalyze the transfer of an azide group from a donor, like triflyl azide or imidazole-1-sulfonyl azide, to a primary amine. uni-konstanz.deresearchgate.netacs.org The use of a catalyst can lead to higher yields and shorter reaction times. researchgate.net Research has also focused on developing safer and more stable diazo-transfer reagents, such as imidazole-1-sulfonyl azide hydrochloride and 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP), which can be used with or without a metal catalyst. organic-chemistry.orgrsc.orgorgsyn.org
Table 1: Comparison of Diazo Transfer Reagents
| Reagent | Catalyst | Advantages | Disadvantages | Citations |
| Triflyl Azide (TfN₃) | Often used with Cu(II) salts | Highly reactive and efficient | Explosive, poor shelf life | uni-konstanz.deresearchgate.net |
| Imidazole-1-sulfonyl azide hydrochloride | Can be used with or without Cu(II) salts | Crystalline, shelf-stable, safer than TfN₃ | May be less reactive than TfN₃ | acs.orgorganic-chemistry.org |
| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) | Metal-free | Safe, stable crystalline solid | Requires specific base selection | rsc.orgorgsyn.org |
2 Epoxide Ring-Opening Strategies
A common and stereospecific approach to synthesizing azido-alcohols involves the ring-opening of a corresponding epoxide. This method is particularly useful for establishing the vicinal amino and hydroxyl groups with the correct stereochemistry found in sphingolipids and their analogues.
1 Nucleophilic Azide Addition to Corresponding Epoxides
The synthesis of this compound can be achieved by the nucleophilic attack of an azide ion on a suitable epoxide precursor, such as (2S,3R)-2,3-epoxy-4R-hydroxy-octadecane. The azide ion, typically delivered from sodium azide (NaN₃), acts as the nucleophile, opening the epoxide ring to form a β-azido alcohol. cmu.eduresearchgate.net This reaction is often conducted in a protic solvent mixture, like alcohol and water, and can be facilitated by the presence of a mild acid catalyst or specific reaction conditions to enhance reactivity and yield. cmu.eduorganic-chemistry.org
2 Regioselective Considerations in Epoxide Openings
The regioselectivity of the epoxide ring-opening is a critical factor. The attack of the azide nucleophile can occur at either of the two carbons of the epoxide ring. Under basic or neutral conditions (SN2-type), the azide ion preferentially attacks the less sterically hindered carbon atom. libretexts.orgyoutube.com In contrast, under acidic conditions (SN1-type), the reaction proceeds through a transition state with significant carbocationic character, leading to the nucleophile attacking the more substituted carbon that can better stabilize a positive charge. libretexts.orgyoutube.com Therefore, to obtain the desired (2S,3S,4R) stereochemistry, the reaction conditions must be carefully controlled to favor attack at the C2 position of a suitably configured epoxide precursor. The choice of solvent and pH can significantly influence the regiochemical outcome of the reaction. cmu.eduacs.org
Table 2: Regioselectivity of Epoxide Ring-Opening with Azide
| Reaction Conditions | Mechanism | Site of Nucleophilic Attack | Product Stereochemistry | Citations |
| Basic/Neutral (e.g., NaN₃ in MeOH/H₂O) | SN2 | Less substituted carbon | trans-diaxial opening | libretexts.orgyoutube.com |
| Acidic (e.g., NaN₃ in H₂O/AcOH) | SN1-like | More substituted carbon (if it can stabilize a positive charge) | Depends on substrate and conditions | cmu.edulibretexts.orgyoutube.com |
3 Substitution Reactions of Vicinal Halohydrins
Vicinal halohydrins, which contain a halogen and a hydroxyl group on adjacent carbons, are versatile intermediates in organic synthesis. They can be converted to the target azido-alcohol through a nucleophilic substitution reaction. The synthesis of enantiopure vicinal halohydrins can be achieved through methods like dynamic kinetic resolution of α-halo ketones. nih.govrsc.org These chiral halohydrins are valuable precursors for various bioactive molecules. nih.govdoi.org The halogen atom, being a good leaving group, can be displaced by an azide nucleophile. This SN2 reaction typically proceeds with an inversion of configuration at the carbon center bearing the halogen. Therefore, to synthesize this compound, a precursor with a suitable leaving group (e.g., a halogen) at the C2 position and the opposite (R) configuration would be required. The reaction would be carried out with an azide source, such as sodium azide, in an appropriate solvent.
Reduction of Alpha-Azido Carbonyl Compounds
The reduction of α-azido carbonyl compounds is a critical step in the synthesis of this compound and its derivatives. This method typically involves the stereoselective reduction of an α-azido ketone to the corresponding azido alcohol. The choice of reducing agent and reaction conditions is paramount to controlling the stereochemistry of the newly formed hydroxyl group.
Various reducing agents can be employed for this transformation. For instance, catalytic hydrogenation over palladium on carbon (Pd/C) can be used to reduce the azide group, but this often leads to the simultaneous reduction of the carbonyl group, which may not be desired. nih.gov A more controlled approach involves the use of hydride reagents. The stereochemical outcome of the reduction is highly dependent on the steric and electronic environment of the α-azido ketone.
A common precursor for this reduction is an α-azido ketone derived from a long-chain fatty acid. The synthesis of this precursor can be achieved by reacting an α-halo ketone with sodium azide. nih.gov Subsequent reduction of the carbonyl group must then be performed stereoselectively to establish the correct (3S) and (4R) stereocenters.
Table 1: Reagents for the Reduction of α-Azido Carbonyl Compounds
| Reagent | Description | Selectivity | Reference |
| Sodium borohydride (B1222165) (NaBH₄) | A mild reducing agent often used for the reduction of ketones and aldehydes. | Generally provides good yields but may require optimization for high stereoselectivity. | mdpi.com |
| Lithium aluminum hydride (LiAlH₄) | A powerful reducing agent capable of reducing a wide range of functional groups. | Can be less selective and may also reduce the azide group. | |
| Diisobutylaluminium hydride (DIBAL-H) | A versatile reducing agent, often used at low temperatures to achieve high selectivity. | Can be highly stereoselective depending on the substrate and reaction conditions. | |
| Biocatalysts (e.g., ketoreductases) | Enzymes that can catalyze the stereoselective reduction of ketones. | Often provide excellent enantiomeric and diastereomeric excess. | uchile.clnih.govresearchgate.net |
Mitsunobu Reaction for Hydroxyl Azidation
The Mitsunobu reaction provides a powerful method for the conversion of a hydroxyl group to an azide group with inversion of stereochemistry. organic-chemistry.orgnih.gov This reaction is particularly useful in the synthesis of this compound when a precursor diol with the correct stereochemistry at C3 and C4 is available. The primary or secondary hydroxyl group can be selectively azidated.
The reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. organic-chemistry.orgcommonorganicchemistry.com An azide source, commonly diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃), then acts as the nucleophile, displacing the activated hydroxyl group. commonorganicchemistry.com
A key advantage of the Mitsunobu reaction is the predictable inversion of configuration at the reacting stereocenter, which is crucial for establishing the (2S) stereochemistry in the target molecule from a (2R)-alcohol precursor. nih.gov
Table 2: Key Reagents in the Mitsunobu Reaction for Azidation
| Reagent | Role | Common Examples | Reference |
| Phosphine | Activates the azodicarboxylate | Triphenylphosphine (PPh₃) | organic-chemistry.org |
| Azodicarboxylate | Activates the alcohol | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | organic-chemistry.orgcommonorganicchemistry.com |
| Azide Source | Nucleophile | Diphenylphosphoryl azide (DPPA), Hydrazoic acid (HN₃) | commonorganicchemistry.com |
Direct Hydroxyazidation of Olefins
The direct hydroxyazidation of olefins is an efficient method for the simultaneous introduction of a hydroxyl and an azide group across a double bond. This transformation can be achieved using various reagents and catalysts, often proceeding through a radical or an ionic mechanism.
For the synthesis of this compound, a long-chain olefin would serve as the starting material. The regioselectivity and stereoselectivity of the hydroxyazidation are critical. Manganese-catalyzed aerobic oxidative hydroxyazidation of olefins has been reported as an efficient method for the synthesis of β-azido alcohols. organic-chemistry.orgmdpi.com This method utilizes inexpensive and environmentally friendly reagents.
The stereochemical outcome of this reaction can be influenced by the choice of catalyst and the substrate itself. Chiral ligands can be employed to induce asymmetry in the product. The direct nature of this reaction, forming two functional groups in a single step, makes it an attractive and atom-economical approach.
Chemoenzymatic and Biocatalytic Synthesis Routes
Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis. These approaches leverage the inherent stereoselectivity of enzymes to control the formation of chiral centers.
Enzyme-Catalyzed Asymmetric Epoxidation-Azidolysis Cascades
This strategy involves the enzymatic epoxidation of an allylic alcohol, followed by the regioselective and stereoselective ring-opening of the resulting epoxide with an azide nucleophile. The Sharpless asymmetric epoxidation is a well-established chemical method for this purpose, but enzymatic approaches are gaining prominence. youtube.com Lipases and epoxide hydrolases can be employed in these cascades.
The key advantage of this method is the ability to set two adjacent stereocenters with high control. For the synthesis of this compound, an appropriate long-chain allylic alcohol would be the starting point. The enzyme would catalyze the formation of a chiral epoxide, which is then opened by an azide source to yield the desired azido diol framework.
Stereoselective Bioreduction of Azido Ketones
As mentioned in section 2.2.4, the stereoselective reduction of α-azido ketones is a crucial step. Biocatalysis offers a powerful solution to achieve high stereoselectivity in this reduction. uchile.clnih.govresearchgate.net A wide variety of microorganisms and isolated enzymes (ketoreductases or alcohol dehydrogenases) have been shown to effectively catalyze the reduction of α-azido ketones to the corresponding β-azido alcohols with high enantiomeric and diastereomeric excesses. mdpi.comuchile.clresearchgate.net
Marine-derived fungi, for example, have demonstrated the ability to reduce α-azido ketones with either Prelog or anti-Prelog selectivity, allowing access to both (S)- and (R)-alcohols. uchile.clnih.govresearchgate.net This method is particularly advantageous as it often proceeds under mild reaction conditions (room temperature, aqueous media) and avoids the use of toxic or expensive metal catalysts.
Table 3: Comparison of Biocatalytic and Chemical Reduction of Azido Ketones
| Feature | Biocatalytic Reduction | Chemical Reduction |
| Stereoselectivity | Often excellent (high ee and de) | Variable, dependent on reagent and substrate |
| Reaction Conditions | Mild (e.g., room temperature, neutral pH) | Often requires cryogenic temperatures or harsh reagents |
| Reagents | Enzymes (whole cells or isolated), water | Metal hydrides, chiral catalysts |
| Environmental Impact | Generally lower, "greener" | Can generate more hazardous waste |
Stereochemical Control in the Synthesis of 2s,3s,4r 2 Azido 1,3,4 Octadecanetriol and Its Precursors
Strategies for Maintaining Absolute Stereochemical Configuration (e.g., at C-2, C-3, C-4)
The synthesis of molecules with multiple stereocenters requires careful planning to ensure that the desired stereoisomer is obtained. The absolute configuration of chiral centers can be established through various methods, including the use of chiral starting materials, asymmetric reagents, and stereoselective reactions.
One common strategy is to start with a molecule that already possesses one or more of the desired stereocenters, a technique known as a chiral pool synthesis . For instance, the synthesis of sphingosine (B13886) analogues has utilized starting materials like D-serine, which provides a pre-existing stereocenter that can be elaborated upon. nih.gov This approach leverages the natural abundance of enantiomerically pure compounds to build complex chiral molecules.
Another key strategy involves substrate-controlled diastereoselection , where the stereochemistry of one center directs the formation of a new stereocenter. For example, the stereochemistry of a hydroxyl group at C-3 can influence the stereochemical outcome of a reaction at C-2 or C-4. This is often achieved through the formation of cyclic intermediates or through steric hindrance that favors the approach of a reagent from a particular direction.
Reagent-controlled stereoselection is another powerful tool. In this approach, a chiral reagent or catalyst is used to induce the formation of a specific stereoisomer, regardless of the existing stereochemistry in the substrate. This allows for a high degree of control over the stereochemical outcome of a reaction.
The determination of the absolute configuration of the final product and key intermediates is crucial. Techniques such as X-ray crystallography and various forms of chiroptical spectroscopy, like circular dichroism (CD), are employed to confirm the stereochemistry of the synthesized molecules.
Asymmetric Synthesis Approaches for Enantiopure Azido (B1232118) Alcohols
The synthesis of enantiomerically pure azido alcohols is a critical step in the preparation of (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol. Asymmetric synthesis provides several routes to these key intermediates.
One prominent method is asymmetric azidation , where an azide (B81097) group is introduced into a molecule in a stereoselective manner. This can be achieved using chiral catalysts or by employing a chiral auxiliary that directs the attack of the azide nucleophile. For example, the development of FeCl3-catalyzed synthesis of α-azido-peroxides from carbonyls, TMS-azide, and hydroperoxide has been reported, with subsequent kinetic resolution to yield chiral α-azido-peroxides with high enantiopurity. figshare.com
Asymmetric reduction of an azido ketone can also be used to establish the desired stereochemistry of the alcohol. A variety of chiral reducing agents and catalysts are available for this purpose, allowing for the selective formation of one enantiomer of the azido alcohol.
Kinetic resolution is another valuable technique. In this process, a racemic mixture of azido alcohols is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. While this method has a theoretical maximum yield of 50% for the desired enantiomer, it can be highly effective in producing enantiopure materials. iris-biotech.de Dynamic kinetic resolution (DKR) is an advancement that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.
The following table summarizes some asymmetric synthesis approaches for producing enantiopure building blocks relevant to the synthesis of azido alcohols.
| Approach | Description | Key Features |
| Asymmetric Azidation | Stereoselective introduction of an azide group using a chiral catalyst or auxiliary. | Direct formation of the C-N bond with stereocontrol. |
| Asymmetric Reduction | Stereoselective reduction of a ketone precursor to an alcohol using a chiral reducing agent. | Establishes the stereochemistry of the hydroxyl group. |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the other. | Can provide high enantiomeric excess, though with a theoretical maximum yield of 50%. |
| Dynamic Kinetic Resolution | Combines kinetic resolution with in-situ racemization of the undesired enantiomer. | Can theoretically achieve a 100% yield of the desired enantiomer. |
Control of Regioselectivity and Stereoselectivity in Azidohydroxylation
The simultaneous introduction of an azide and a hydroxyl group across a double bond, known as azidohydroxylation, is a powerful transformation for the synthesis of 2-azido-1-ols, which are key structural motifs in sphingosine and its analogues. Controlling the regioselectivity (which carbon gets the azide and which gets the hydroxyl) and stereoselectivity (the relative and absolute configuration of the new stereocenters) is paramount.
Recent advancements have shown that the choice of oxidant can control the regio- and stereodivergent azidohydroxylation of alkenes. rsc.org For example, an I2-catalyzed reaction using NaN3 and DMF as the nitrogen and oxygen sources, respectively, can lead to 1,2-azidoalcohols with high yields and diastereoselectivity. rsc.org The regioselectivity of such reactions is often governed by the electronic and steric properties of the alkene substrate. In the context of synthesizing this compound from an appropriate alkenyl precursor, the azidohydroxylation would need to be highly controlled to install the azide at C-2 and the hydroxyl at C-3 with the correct syn stereochemistry.
Stereoselective radical azidooxygenation of alkenes has also been described, utilizing an N3-iodine(III) reagent as a clean N3-radical precursor. nih.gov For cyclic systems, this method can proceed with excellent diastereoselectivity. nih.gov The application of such methods to acyclic systems, like the precursors to the target molecule, would require careful optimization to achieve the desired stereocontrol.
The table below outlines factors influencing the outcome of azidohydroxylation reactions.
| Factor | Influence on Regioselectivity | Influence on Stereoselectivity |
| Substrate | Electronic and steric properties of the alkene direct the initial attack of the azide or hydroxylating species. | The geometry of the alkene (E/Z) and existing stereocenters can influence the facial selectivity of the addition. |
| Catalyst/Reagent | The nature of the catalyst and the azide source can influence which regioisomer is favored. | Chiral catalysts or ligands can induce enantioselectivity, while the reaction mechanism (e.g., concerted vs. stepwise) affects the diastereoselectivity. |
| Oxidant | Can control which regio- and stereoisomer is formed. rsc.org | Can influence the stereochemical course of the reaction. rsc.org |
| Solvent | Can influence the reaction pathway and the stability of intermediates, thereby affecting both regio- and stereoselectivity. | Can play a role in the stereochemical outcome by solvating transition states differently. |
Influence of Protecting Groups and Reaction Conditions on Stereochemical Outcome
Protecting groups are temporarily introduced to mask reactive functional groups and are crucial in multi-step syntheses. wikipedia.org The choice of protecting groups for the hydroxyl groups in the precursors of this compound can significantly influence the stereochemical outcome of subsequent reactions. jocpr.com
For example, a bulky protecting group on a nearby hydroxyl group can direct an incoming reagent to the opposite face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter. This is a form of steric hindrance . Conversely, some protecting groups can participate in the reaction, forming a cyclic intermediate that delivers a reagent to the same face of the molecule, a phenomenon known as neighboring group participation .
The stability of protecting groups under various reaction conditions is also a critical consideration. iris-biotech.delibretexts.org An ideal protecting group should be stable during the desired transformation but easily and selectively removable without affecting other functional groups or the newly established stereocenters. libretexts.org The use of orthogonal protecting groups , which can be removed under different conditions, allows for the selective deprotection of specific functional groups in a complex molecule. iris-biotech.de
Reaction conditions such as temperature, solvent, and the nature of the reagents can also have a profound impact on stereoselectivity. Lower temperatures often increase the selectivity of a reaction by favoring the transition state with the lowest activation energy. The polarity of the solvent can influence the conformation of the substrate and the transition state, thereby affecting the stereochemical outcome.
The following table provides examples of common protecting groups for alcohols and their typical cleavage conditions, which are relevant considerations in the synthesis of polyhydroxylated compounds like the target molecule.
| Protecting Group | Abbreviation | Cleavage Conditions |
| Acetyl | Ac | Acid or base hydrolysis |
| Benzyl (B1604629) | Bn | Hydrogenolysis |
| tert-Butyldimethylsilyl | TBDMS | Fluoride (B91410) ion (e.g., TBAF) or acid |
| p-Methoxybenzyl | PMB | Oxidative cleavage (e.g., DDQ) or strong acid |
| Tetrahydropyranyl | THP | Acidic hydrolysis |
Derivatization Strategies of 2s,3s,4r 2 Azido 1,3,4 Octadecanetriol
Hydroxyl Group Protection and Deprotection Regimes
The presence of three hydroxyl groups with different reactivity (one primary and two secondary) in (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol necessitates the use of protecting groups to achieve regioselective modifications. libretexts.org The choice of protecting group is critical and depends on its stability to the reaction conditions required for subsequent transformations and the ease of its selective removal. uwindsor.ca
Benzyl (B1604629) ethers are widely used protecting groups for hydroxyl functions due to their stability under a broad range of acidic and basic conditions. uwindsor.caorganic-chemistry.org They are typically introduced using benzyl bromide in the presence of a base like sodium hydride. organic-chemistry.org Deprotection is commonly achieved by catalytic hydrogenation, for instance, using palladium on carbon (Pd/C), which cleaves the benzyl ether to regenerate the alcohol and produces toluene (B28343) as a byproduct. organic-chemistry.org This method is advantageous as it is generally mild and does not affect many other functional groups. However, care must be taken when other reducible groups, such as alkenes or alkynes, are present in the molecule. uwindsor.ca
Acetate (B1210297) esters serve as another classical protecting group for alcohols. organic-chemistry.org They can be readily introduced using acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine. Acetyl groups are stable under neutral and acidic conditions but are easily cleaved by base-catalyzed hydrolysis (saponification), for example, using sodium methoxide (B1231860) in methanol. universiteitleiden.nl This lability to basic conditions allows for their selective removal in the presence of acid-labile or hydrogenation-sensitive groups.
| Protecting Group | Protection Reagents | Deprotection Conditions | Key Features |
|---|---|---|---|
| Benzyl (Bn) | Benzyl bromide (BnBr), NaH | H₂, Pd/C | Stable to acid and base; removed by hydrogenation. uwindsor.caorganic-chemistry.org |
| Acetate (Ac) | Acetic anhydride (Ac₂O), Pyridine | NaOCH₃, CH₃OH or aq. base | Stable to acidic and neutral conditions; removed by base. universiteitleiden.nlorganic-chemistry.org |
Vicinal diols, such as the 3,4-diol system in this compound, can be selectively protected as cyclic acetals. Isopropylidene acetals, also known as acetonides, are commonly used for this purpose. researchgate.net They are formed by reacting the diol with 2,2-dimethoxypropane (B42991) or acetone (B3395972) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). researchgate.net This strategy protects the two secondary hydroxyl groups simultaneously, leaving the primary hydroxyl group at the C1 position available for further selective reactions, such as glycosylation. universiteitleiden.nl Isopropylidene acetals are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions, often using aqueous acetic acid or trifluoroacetic acid (TFA). researchgate.net
| Protecting Group | Protection Reagents | Deprotection Conditions | Selectivity |
|---|---|---|---|
| Isopropylidene Acetal (B89532) | 2,2-Dimethoxypropane, p-TsOH | Aqueous acid (e.g., TFA, Acetic Acid) | Selectively protects vicinal diols (C3, C4). researchgate.net |
Silyl (B83357) ethers are versatile protecting groups for alcohols due to their ease of introduction, stability, and selective removal. universiteitleiden.nl The reactivity and stability of silyl ethers are influenced by the steric bulk of the substituents on the silicon atom. Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl) and tert-butyldimethylsilyl chloride (TBDMSCl), typically used with a base like imidazole (B134444) or triethylamine. researchgate.net TBDMS ethers are significantly more stable to hydrolysis than TMS ethers, providing a wider range of compatibility with various reaction conditions. uwindsor.ca Silyl ethers are generally removed by treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net The differential stability of various silyl ethers allows for their selective deprotection. For instance, a TMS group can be cleaved under conditions that leave a TBDMS group intact.
| Protecting Group | Protection Reagents | Deprotection Conditions | Relative Stability |
|---|---|---|---|
| Trimethylsilyl (TMS) | TMSCl, Imidazole | Mild acid or TBAF | Labile |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF, stronger acid | More stable than TMS. uwindsor.caresearchgate.net |
In the synthesis of complex molecules like glycosphingolipids, which require multiple, sequential chemical transformations, an orthogonal protecting group strategy is essential. iris-biotech.denih.gov This approach utilizes a set of protecting groups where each group can be removed under specific conditions without affecting the others. iris-biotech.denih.gov This allows for the selective deprotection and modification of different functional groups within the same molecule. For instance, a synthetic strategy could employ an acid-labile isopropylidene acetal to protect the C3 and C4 diol, a base-labile acetate group for the C1 hydroxyl, and a hydrogenation-labile benzyl group on another part of the molecule. This allows for the selective unmasking of each hydroxyl group for subsequent reactions. The use of Fmoc/tBu protection schemes is a common example of orthogonal protection in peptide synthesis, and similar principles are applied in sphingolipid chemistry. iris-biotech.de
Chemical Transformations of the Azido (B1232118) Moiety
The azido group at the C2 position is a key functional handle. It serves as a stable precursor to the amine functionality found in natural sphingolipids. uliege.benih.gov
The reduction of the azide (B81097) to a primary amine is a crucial step in the synthesis of ceramides (B1148491) and other N-acylated sphingolipids. nih.govnih.gov A common and efficient method for this transformation is catalytic hydrogenation, using reagents such as palladium on carbon (Pd/C) or Lindlar's catalyst under a hydrogen atmosphere. researchgate.net This reaction is generally clean and high-yielding. Another widely used method is the Staudinger reduction, which involves treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate, which is then hydrolyzed to the amine.
Once the amine is formed, it can be readily acylated to form an amide bond, yielding a ceramide analog. themedicalbiochemistrypage.org This is typically achieved by reacting the amine with an activated carboxylic acid, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester, or by using a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.com The choice of the fatty acid chain used for acylation allows for the synthesis of a diverse library of ceramide structures. themedicalbiochemistrypage.org
| Transformation | Reagents | Product | Subsequent Reaction |
|---|---|---|---|
| Azide Reduction | H₂, Pd/C or PPh₃, H₂O | Primary Amine | Amide formation (Ceramide synthesis). researchgate.netnih.gov |
| Amide Formation | R-COCl or R-COOH, DCC | N-Acyl Sphingolipid (Ceramide) | - |
Selective Reductive Conditions and Potential Side Reactions
The azide group in this compound serves as a masked amine, which can be revealed through various reductive methods. The choice of reducing agent is critical to ensure chemoselectivity, preserving the hydroxyl groups and the stereochemistry of the molecule.
The Staudinger reaction is a particularly mild and effective method for the reduction of azides to amines. organic-chemistry.org This two-step process involves the initial reaction of the azide with a phosphine, typically triphenylphosphine, to form a phosphazide (B1677712) intermediate. This intermediate then loses dinitrogen gas (N₂) to yield an iminophosphorane. Subsequent hydrolysis with water produces the primary amine and a stable phosphine oxide byproduct, such as triphenylphosphine oxide. organic-chemistry.org The mildness of these conditions makes the Staudinger reaction compatible with the multiple hydroxyl groups present in the molecule.
Catalytic hydrogenation is another common method, employing catalysts like palladium on carbon (Pd/C) with a hydrogen source. However, care must be taken to avoid side reactions.
A significant potential side reaction is the unintended reduction of the azide group under certain acidic cleavage conditions, particularly when thiol-based scavengers are used in peptide synthesis. For instance, during the removal of protecting groups with a cocktail containing trifluoroacetic acid (TFA) and 1,2-ethanedithiol (B43112) (EDT), the azide can be substantially reduced to the corresponding amine. researchgate.net Studies have shown that using dithiothreitol (B142953) (DTT) as the thiol scavenger instead of EDT can prevent this unwanted reduction, making it the preferred choice when working with azide-functionalized molecules in such contexts. researchgate.net
| Method | Reagents | Key Features & Potential Side Reactions |
| Staudinger Reduction | 1. Triphenylphosphine (PPh₃)2. Water (H₂O) | Very mild conditions, compatible with most functional groups. organic-chemistry.org |
| Catalytic Hydrogenation | Hydrogen Gas (H₂), Palladium on Carbon (Pd/C) | Effective method, but requires careful optimization to avoid over-reduction or reaction with other functional groups. |
| Acidic Cleavage (Side Reaction) | Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | Significant reduction of the azide to an amine can occur as a side reaction. researchgate.net Using DTT instead of EDT is recommended to avoid this. researchgate.net |
Click Chemistry Applications (Copper-Catalyzed Azide-Alkyne Cycloaddition)
The azide functional group of this compound is perfectly suited for "click chemistry," a class of reactions known for their reliability, high yield, and simplicity. organic-chemistry.org The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. biologists.comnih.gov
The reaction is typically performed under mild conditions, often in aqueous solvents, and is catalyzed by copper(I) ions. scispace.com These catalytic ions are commonly generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. scispace.com The addition of a copper-binding ligand can accelerate the reaction and protect sensitive biomolecules from oxidative damage. scispace.com The CuAAC reaction's high efficiency and specificity have made it a powerful tool in chemical biology and materials science. biologists.comnih.gov
Formation of Triazole Linkages in Glycoconjugate Mimics
A significant application of the CuAAC reaction with azido-sphingoid bases is the synthesis of glycoconjugate mimics. Natural glycosphingolipids, which are crucial components of cell membranes, feature a sugar moiety linked to a ceramide backbone. By reacting this compound with an alkyne-modified sugar, a stable triazole linkage is formed that mimics the natural glycosidic bond. mdpi.com
This strategy allows researchers to create novel probes to study the metabolism and localization of sphingolipids. biologists.com The resulting triazole-linked glycoconjugate can be further functionalized, for example, by attaching fluorescent reporters or biotin (B1667282) tags to the sugar molecule before the click reaction, enabling visualization and affinity purification of interacting partners. mdpi.com
Integration into Dendrimer and Polymer Synthesis
The azide group serves as a convenient handle for integrating the lipid scaffold of this compound into large macromolecules like dendrimers and polymers. By designing these macromolecules with terminal alkyne functionalities, the lipid can be "clicked" onto the structure via the CuAAC reaction. scispace.comnih.gov
This approach is used to create complex, well-defined architectures. For example, decorating a dendrimer with multiple copies of the sphingoid base can produce multivalent ligands for studying cell surface receptor binding. Similarly, grafting these lipid units onto a polymer backbone can be used to synthesize amphiphilic polymers that self-assemble into micelles or other nanostructures, with potential applications in drug delivery systems. nih.gov
Reactions Involving Hydroxyl Groups (e.g., Mesylation, Tosylation)
The three hydroxyl groups at positions C1, C3, and C4 of this compound are also available for chemical modification. These alcohol groups can be converted into better leaving groups, such as mesylates or tosylates, to facilitate subsequent nucleophilic substitution reactions.
This transformation is typically achieved by reacting the alcohol with an appropriate sulfonyl chloride in the presence of a base. rsc.org The choice of reaction conditions, including the stoichiometry of the sulfonylating agent, can allow for selective modification of the primary hydroxyl group at C1 over the secondary hydroxyls at C3 and C4.
Tosylation : This reaction uses p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as dichloromethane. rsc.org
Mesylation : This reaction employs methanesulfonyl chloride (MsCl) and a base, following a similar procedure to tosylation.
These sulfonated intermediates are valuable for introducing other functional groups or for building more complex lipid structures.
| Reaction | Reagent | Base | Typical Solvent | Product |
| Mesylation | Methanesulfonyl chloride (MsCl) | Pyridine, Triethylamine | Dichloromethane (DCM) | Alkyl Mesylate |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine, DMAP | Dichloromethane (DCM) | Alkyl Tosylate |
2s,3s,4r 2 Azido 1,3,4 Octadecanetriol As a Chiral Building Block in Complex Molecule Synthesis
Precursor to Glycosphingolipids and Their Analogues
(2S,3S,4R)-2-Azido-1,3,4-octadecanetriol is a cornerstone in the synthesis of biologically significant glycosphingolipids. It provides the essential D-erythro-sphingosine backbone after strategic chemical manipulations. This azidosphingosine intermediate is particularly valuable for synthesizing immunostimulatory agents like α-galactosylceramides and their derivatives, which are potent activators of invariant Natural Killer T (iNKT) cells. rsc.orgnih.govnih.gov Its utility also extends to the creation of other modified glycolipids, such as fucosyl ceramides (B1148491), by allowing for the introduction of diverse lipid chains and carbohydrate head groups. nih.govnih.gov
Glycosylation Reactions with Diverse Glycosyl Donors
The synthesis of glycosphingolipids from the this compound-derived acceptor hinges on the critical glycosylation step. The choice of the glycosyl donor is paramount as it profoundly influences the yield and, most importantly, the stereoselectivity of the newly formed glycosidic linkage. Researchers have explored a variety of donor types, each with its own activation method and stereodirecting properties, to couple with the protected azidosphingosine acceptor.
Table 1: Glycosylation using Thioglycoside Donors
| Acceptor | Glycosyl Donor | Promoter System | Product | Yield | Anomeric Ratio (α:β) | Reference |
| Phytosphingosine (B30862) derivative 20 | Galactosyl thioglycoside 22 | NIS/TfOH | Glycosylated ceramide 3 | 93% | 1:1 | researchgate.net |
| Azidosphingosine acceptor 7 | Thiofucosyl donor 6 | NIS/TfOH | α-L-fucosyl ceramide precursor | - | - | nih.gov |
| Azidosphingosine acceptor 7 | Thiogalactoside donor 6 | NIS/TfOH | α-Galactosylceramide precursor 5 | 56% | - | nih.gov |
Glycosyl trichloroacetimidates are highly reactive donors activated by catalytic amounts of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). nih.govresearchgate.net Their use with 2-azido-2-deoxyglycosyl donors has been studied extensively. nih.govnih.gov Research has shown that TMSOTf-promoted glycosylations of 2-azido-2-deoxy-glucosyl trichloroacetimidates can provide excellent α-anomeric selectivity, particularly when performed at higher temperatures in the presence of a thioether. nih.gov This selectivity is attributed to the formation of an intermediate equatorial anomeric sulfonium-ion. nih.gov However, the stereochemical outcome is not always straightforward and depends heavily on the structure of both the donor and the acceptor. nih.gov In some cases, 2-azido-2-deoxy-D-glucopyranosyl trichloroacetimidate (B1259523) donors have resulted in poor anomeric selectivities. nih.gov The high reactivity of these donors can sometimes promote glycosylation via an intermediate oxocarbenium ion, leading to a loss of stereocontrol. nih.gov In the synthesis of α-GalCer, researchers have turned to imidate donors as a potentially more effective alternative when thioglycosides provided low yields. nih.gov
Glycosyl iodides are among the most reactive glycosyl donors, though their instability can be a challenge. rsc.org Their reactivity can be "tamed" by using ester protecting groups, creating so-called "disarmed" donors. rsc.org A significant breakthrough in the synthesis of fucosyl ceramides was achieved using a glycosyl iodide donor. The reaction of an azidosphingosine acceptor with a per-trimethylsilyl (TMS)-protected L-fucopyranosyl iodide was found to be completely α-selective, providing a highly efficient route to the target α-L-fucosyl ceramide precursor. nih.gov This high stereoselectivity is a major advantage for constructing the challenging 1,2-cis linkage. Similarly, the glycosylation of azidosphingosine acceptors with per-O-silylated galactosyl iodides has been successfully employed in the synthesis of α-GalCer. escholarship.org The reaction proceeds by generating the glycosyl iodide in situ, which then reacts with the acceptor to afford the desired α-glycolipid with high stereocontrol. escholarship.org
Synthetic Pathways to Alpha-Galactosylceramides (α-GalCer) and Derivatives
The synthesis of the potent immunostimulant α-GalCer (KRN7000) and its analogues is a primary application of this compound. The synthetic challenge lies in the stereoselective formation of the α-1,2-cis-glycosidic bond between the galactose unit and the sphingoid base. nih.govfrontiersin.org A common strategy involves protecting the hydroxyl groups of the azido-octadecanetriol, often with benzoyl groups, to create a suitable glycosyl acceptor. nih.gov This acceptor is then coupled with a galactosyl donor.
A notable advancement involves the use of a galactosyl donor featuring a bulky 4,6-O-di-tert-butylsilylene (DTBS) protecting group. nih.govfrontiersin.org This DTBS group effectively shields the β-face of the donor, directing the acceptor to attack from the α-face, resulting in highly selective α-glycosylation. nih.gov This approach is effective even when a participating benzoyl group is present at the C-2 position of the donor, which would typically favor β-glycoside formation. nih.govfrontiersin.org Following the successful glycosylation, the azide (B81097) group is reduced to an amine (e.g., via hydrogenation or Staudinger reaction), which is then acylated with a long-chain fatty acid (like hexacosanoic acid) to complete the synthesis of α-GalCer. nih.gov
Table 2: Selected Synthetic Steps towards α-Galactosylceramide (KRN7000)
| Starting Material | Key Intermediate (Acceptor) | Glycosylation Donor | Key Transformation | Final Product | Reference |
| This compound | (2S,3S,4R)-2-azido-1-hydroxyoctadecane-3,4-diyl dibenzoate (7 ) | 4,6-O-DTBS-galactosyl thioglycoside (6 ) | NIS/TfOH promoted glycosylation | α-GalCer precursor (5 ) | nih.gov |
| D-Lyxose | Phytosphingosine derivative 20 | Tetrabenzyl galactose (5 ) | Dehydrative glycosylation | α/β-Galactosyl ceramide precursor (3 ) | researchgate.net |
| Per-O-silylated galactose | Azidosphingosine acceptor | Glycosyl Iodide (in situ) | One-pot glycosylation | α-GalCer | escholarship.org |
Synthesis of Fucosyl Ceramides and Other Modified Glycolipids
The versatility of this compound as a precursor extends to the synthesis of other classes of glycolipids, such as fucosyl ceramides. nih.gov α-L-fucosyl ceramides are of interest as analogues of α-GalCer for immunological studies. nih.gov The synthesis follows a similar convergent strategy where the azido-octadecanetriol is first converted into a protected phytosphingosine acceptor. nih.gov
The key step, as with α-GalCer, is the stereoselective glycosylation. While initial attempts with thiofucosyl donors under NIS/TfOH promotion were investigated, the most successful and highly α-selective method involved a per-TMS-protected L-fucopyranosyl iodide donor. nih.gov This method provided the desired α-anomer exclusively and could be performed on a gram scale. Following glycosylation, a tandem reaction involving hydrogenation simultaneously reduces the azide to an amine and removes the benzyl (B1604629) ether protecting groups on the fucose moiety. The resulting amine is then acylated with various fatty acids to produce a library of α-L-fucosyl ceramide analogues for biological evaluation. nih.gov
Construction of Ganglioside Analogues
This compound and its derivatives are instrumental in the synthesis of ganglioside analogues, which are crucial for studying cell recognition, signal transduction, and as potential therapeutics. The azido-sphingosine backbone provides a key structural motif that can be elaborated through glycosylation and subsequent modification of the azide group.
A divergent synthetic approach often utilizes a protected form of this azido-sphingosine derivative as a common intermediate. For instance, in the synthesis of isoglobotrihexosylceramide (B1236086) (iGb3) and its analogues, a lactosyl 2-azido-sphingosine derivative serves as a versatile precursor. organic-chemistry.org This intermediate allows for the selective modification of both the lipid tail and the terminal sugar residues, leading to a library of iGb3 analogues. This strategy highlights the utility of the azido (B1232118) group as a masked amine, which can be chemoselectively reduced at a later stage to install the fatty acid chain characteristic of ceramides.
The synthesis of ganglioside GM3 analogues has also been achieved using a similar strategy. In this context, a related compound, (2S,3R,4E)-2-azido-3-O-benzoyl-4-octadecene-1,3-diol, undergoes glycosylation with sialosyl-lactose donors. nih.gov The resulting azido-glycolipid is then converted to the target ganglioside through a sequence of reactions including the reduction of the azide to an amine, followed by N-acylation. This general methodology underscores the potential of this compound to serve as a key building block for a wide range of ganglioside analogues, enabling the exploration of their structure-activity relationships.
Synthesis of Chiral 1,2-Amino Alcohols
Chiral 1,2-amino alcohols are fundamental building blocks in the synthesis of numerous pharmaceuticals and natural products. The this compound is an excellent precursor for the stereoselective synthesis of these valuable motifs. The azide group at the C-2 position can be readily and selectively reduced to a primary amine, yielding a chiral 1,2-amino alcohol with a defined stereochemistry.
The reduction of the azido group can be achieved under mild conditions, for example, using triphenylphosphine (B44618) in what is known as the Staudinger reaction, or by catalytic hydrogenation. nih.gov These methods are generally high-yielding and proceed without racemization, thus preserving the stereochemical integrity of the chiral centers. The resulting 1,2-amino alcohol, with its long hydrocarbon chain, is a lipophilic analogue of simpler amino alcohols and can be used to synthesize modified sphingolipids or other bioactive molecules. The presence of the additional hydroxyl groups at C-3 and C-4 in the starting material offers further opportunities for functionalization, allowing for the creation of a diverse range of complex chiral 1,2-amino alcohol derivatives.
| Precursor | Product | Key Transformation |
| This compound | (2S,3S,4R)-2-Amino-1,3,4-octadecanetriol | Azide Reduction |
Role in the Synthesis of Nitrogen-Containing Heterocycles (e.g., Aziridines, Oxazolidinones, Cyclic Phosphoramidates)
The unique arrangement of functional groups in this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The intramolecular reactions involving the azide and hydroxyl groups are key to forming these cyclic structures.
Aziridines: The synthesis of aziridines from 1,2-azido alcohols is a known transformation in organic chemistry. researchgate.netwikipedia.org This can be achieved through an intramolecular cyclization, often promoted by reducing agents or under photochemical conditions. For this compound, the 1,2-azido alcohol moiety at C-1 and C-2 can undergo cyclization to form a highly functionalized aziridine. This reaction typically proceeds with inversion of configuration at the carbon bearing the hydroxyl group. The resulting chiral aziridine, decorated with a long alkyl chain and an additional hydroxyl group, is a versatile intermediate for further synthetic transformations.
Oxazolidinones: Oxazolidinones are an important class of heterocyclic compounds, with some members exhibiting potent antibiotic activity. nih.govnih.gov The synthesis of oxazolidinones can be accomplished from 1,2-azido alcohols through a process that involves the intramolecular cyclization of an intermediate isocyanate, which is generated from the azide. For example, a Curtius rearrangement of an acyl azide derived from the C-1 hydroxyl group could lead to an isocyanate that is then trapped intramolecularly by the C-3 hydroxyl group to form the oxazolidinone ring. mdpi.com Alternatively, reaction of the 1,2-azido alcohol with phosgene (B1210022) or a phosgene equivalent can also lead to the formation of a cyclic carbamate, which is the core structure of oxazolidinones.
Cyclic Phosphoramidates: The reaction of azido alcohols with phosphoramidites provides a novel route to cyclic phosphoramidates, which are of interest as potential therapeutic agents. nih.govthieme-connect.de The reaction is believed to proceed through the formation of an azido phosphite (B83602) intermediate, which then undergoes an intramolecular Staudinger reaction to yield the cyclic phosphoramidate. nih.govthieme-connect.de In the case of this compound, the reaction with a suitable phosphoramidite (B1245037) could lead to the formation of a six- or seven-membered cyclic phosphoramidate, depending on which hydroxyl group participates in the cyclization. This methodology offers a mild and efficient way to access these complex heterocyclic systems. nih.govthieme-connect.de
| Heterocycle | Key Intermediate/Reaction |
| Aziridine | Intramolecular cyclization of 1,2-azido alcohol |
| Oxazolidinone | Intramolecular trapping of an isocyanate intermediate |
| Cyclic Phosphoramidate | Intramolecular Staudinger reaction of an azido phosphite |
Utility in the Construction of Dendrimer and Polyol Architectures
The multifunctional nature of this compound makes it an attractive building block for the construction of more complex macromolecular structures like dendrimers and polyols.
Dendrimer Architectures: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The azido group in this compound is particularly useful for its incorporation into dendrimer synthesis via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This highly efficient and specific reaction allows for the covalent attachment of the azido-sphingosine derivative to a dendrimer core or to the branches of a growing dendrimer that has been functionalized with alkyne groups. The resulting dendrimers would possess a lipophilic periphery, which could be advantageous for applications in drug delivery, where the dendrimer could act as a carrier for hydrophobic drugs. nih.gov The hydroxyl groups on the octadecanetriol backbone could be further functionalized to attach other molecules of interest, leading to multifunctional dendrimers. sapub.orgmdpi.commdpi.com
Polyol Architectures: The three hydroxyl groups of this compound provide multiple points for chain extension, making it a suitable monomer for the synthesis of polyol architectures. Through repetitive protection and deprotection steps, followed by coupling with other polyol monomers, complex and chiral polyol chains can be constructed. The long alkyl chain of the starting material would impart unique solubility and aggregation properties to the resulting polyols. The azide group can be carried through the synthesis and then converted to an amine or other functional groups at a later stage, providing a handle for further modification of the polyol structure.
Advanced Analytical Characterization Techniques for 2s,3s,4r 2 Azido 1,3,4 Octadecanetriol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.
In the ¹H NMR spectrum of a related azido-sugar derivative, specific proton signals confirm the presence of key functional groups and their stereochemical arrangement. For instance, the anomeric proton often appears as a distinct signal, and its coupling constant can help determine the α or β configuration of a glycosidic bond. nih.gov The signals corresponding to the protons on the carbon backbone of the octadecanetriol chain would be expected in the aliphatic region of the spectrum. The proton attached to the carbon bearing the azide (B81097) group (C2) and the protons on the carbons with hydroxyl groups (C1, C3, and C4) would exhibit characteristic chemical shifts and coupling patterns, which are crucial for confirming the (2S,3S,4R) stereochemistry.
¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. For example, the carbon atom attached to the electron-withdrawing azide group (C2) would be expected to resonate at a downfield chemical shift compared to the other methylene (B1212753) carbons in the alkyl chain. Similarly, the carbons bonded to the hydroxyl groups (C1, C3, and C4) would also have distinct chemical shifts. The numerous signals in the aliphatic region would correspond to the long alkyl chain.
Table 1: Representative NMR Data for Azido-Containing Compounds
| Nucleus | Chemical Shift (ppm) Range | Description |
| ¹H | 3.0 - 4.5 | Protons on carbons bearing azide or hydroxyl groups |
| ¹H | 0.8 - 1.6 | Protons of the long alkyl chain |
| ¹³C | 50 - 70 | Carbons attached to the azide or hydroxyl groups |
| ¹³C | 10 - 40 | Carbons of the long alkyl chain |
Note: The exact chemical shifts for this compound would require experimental determination.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ES-MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. Electrospray ionization mass spectrometry (ES-MS) is a soft ionization technique particularly well-suited for analyzing polar, non-volatile molecules like this azido-triol.
In a typical ES-MS experiment, the compound is introduced into the mass spectrometer in solution, and a high voltage is applied, leading to the formation of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The mass-to-charge ratio (m/z) of these ions is then measured, allowing for the accurate determination of the molecular weight. For this compound (C₁₈H₃₇N₃O₃), the expected monoisotopic mass is approximately 343.2835 g/mol .
Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion. The resulting fragment ions provide valuable information about the structure of the molecule. For instance, the loss of the azide group (N₃) or water molecules (H₂O) from the parent ion would generate characteristic fragment ions, helping to confirm the presence of these functional groups. The fragmentation pattern of the long alkyl chain can also be observed.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M+H]⁺ | ~344.2913 | Protonated molecule |
| [M+Na]⁺ | ~366.2732 | Sodium adduct |
| [M-N₃]⁺ | ~301.2954 | Fragment ion after loss of azide group |
| [M-H₂O+H]⁺ | ~326.2808 | Fragment ion after loss of a water molecule |
Chromatographic Methods for Purity and Stereoisomer Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating and quantifying its stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess
Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for determining the enantiomeric excess of this compound. Since the biological activity of chiral molecules is often dependent on their specific stereochemistry, ensuring high enantiomeric purity is paramount. This method utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a compound, leading to their separation. The separated enantiomers are then detected, typically by a UV detector or a charged aerosol detector (CAD), and the ratio of their peak areas is used to calculate the enantiomeric excess. thermofisher.com The choice of the chiral column and the mobile phase composition are crucial for achieving optimal separation.
Gas Chromatography (GC) for Enantiomeric Excess
Gas Chromatography (GC) can also be employed for the determination of enantiomeric excess, often after derivatization of the analyte to increase its volatility. Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase to separate the enantiomers. The separated compounds are then detected by a suitable detector, such as a flame ionization detector (FID). While HPLC is often preferred for non-volatile compounds, GC can be a viable alternative for certain derivatives.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of the synthesis of this compound. ymaws.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. ymaws.com The components are separated based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The spots can be visualized under UV light (if the compound is UV active) or by staining with a suitable reagent. The retention factor (Rf) value of the product can be compared to that of a standard to confirm its formation.
Table 3: Chromatographic Methods for Analysis
| Technique | Application | Key Parameters |
| Chiral HPLC | Determination of enantiomeric excess | Chiral stationary phase, mobile phase composition, detector |
| Chiral GC | Determination of enantiomeric excess (often after derivatization) | Chiral stationary phase, temperature program, detector |
| TLC | Reaction monitoring, purity assessment | Stationary phase (e.g., silica gel), mobile phase, visualization method |
Infrared (IR) Spectroscopy for Azide Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule. In the case of this compound, IR spectroscopy is particularly useful for confirming the presence of the azide (N₃) group. The azide group exhibits a characteristic strong and sharp absorption band in a relatively uncongested region of the IR spectrum, typically around 2100 cm⁻¹. chemrxiv.org This distinct peak serves as a clear diagnostic marker for the successful incorporation of the azide functionality into the molecule. Additionally, the broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) groups, and the peaks in the 2850-2960 cm⁻¹ region would correspond to the C-H stretching vibrations of the long alkyl chain.
Table 4: Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Azide (N₃) | ~2100 | Strong, sharp absorption |
| Hydroxyl (O-H) | 3200 - 3600 | Broad absorption |
| Alkyl (C-H) | 2850 - 2960 | Stretching vibrations |
Emerging Research Frontiers and Future Directions in 2s,3s,4r 2 Azido 1,3,4 Octadecanetriol Chemistry
Development of More Efficient and Sustainable Stereoselective Synthetic Pathways
The precise three-dimensional arrangement of atoms in sphingolipids is critical to their biological function. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure sphingoid bases like (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol is of paramount importance. researchgate.net Current research focuses on creating synthetic routes that are not only efficient in terms of yield and stereocontrol but are also sustainable.
Key strategies in modern stereoselective synthesis of sphingoid bases often begin with precursors from the "chiral pool," such as amino acids (e.g., L-serine) or sugars, which already possess defined stereocenters. researchgate.net This approach can simplify the synthetic process by reducing the need for complex stereochemical manipulations. otago.ac.nz An alternative is the use of asymmetric reactions, such as Sharpless asymmetric epoxidation or Shibasaki's asymmetric Henry reaction, to introduce the desired stereochemistry. researchgate.net
Table 1: Comparison of Stereoselective Synthetic Strategies for Sphingoid Bases
| Strategy | Description | Advantages | Challenges |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like L-serine or carbohydrates. | Pre-defined stereocenters, potentially shorter synthetic routes. | Limited availability of starting materials for certain target stereoisomers. |
| Asymmetric Catalysis | Employs chiral catalysts to induce stereoselectivity in key bond-forming reactions (e.g., aldol, epoxidation). beilstein-journals.orgresearchgate.net | High enantiomeric excess, catalytic nature reduces waste. | Catalyst development can be complex and expensive. |
| Substrate-Controlled Synthesis | Existing stereocenters in the substrate direct the stereochemical outcome of subsequent reactions. | Predictable stereochemical control. | Requires careful planning of the synthetic route. |
Exploration of Green Chemistry Principles in its Synthesis and Derivatization
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. This involves the use of environmentally benign solvents, reagents, and catalysts, as well as designing syntheses that are atom-economical.
One area of focus is the replacement of hazardous reagents and solvents with safer alternatives. For example, the use of biocatalysis, as discussed in the next section, can reduce the need for heavy metal catalysts and harsh reaction conditions. Additionally, the development of solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids is a key area of research.
The concept of atom economy, which aims to maximize the incorporation of starting material atoms into the final product, is also a central tenet of green chemistry. Synthetic routes that minimize the use of protecting groups and proceed through cascade reactions are being explored to improve atom economy and reduce waste generation.
Table 2: Application of Green Chemistry Principles in Sphingoid Base Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
|---|---|---|
| Use of Renewable Feedstocks | Starting from plant-derived materials or using biotechnologically produced precursors. nih.gov | Reduced reliance on fossil fuels, increased sustainability. |
| Catalysis | Employing biocatalysts or reusable solid-supported catalysts. | Increased efficiency, reduced waste, milder reaction conditions. |
| Safer Solvents and Reagents | Replacing chlorinated solvents with water, ethanol, or ionic liquids; avoiding toxic reagents. | Reduced environmental pollution and worker exposure to hazardous materials. |
| Atom Economy | Designing syntheses with fewer steps and minimal use of protecting groups. | Less waste generation, increased efficiency. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Reduced energy consumption and associated environmental impact. |
Integration into Advanced Chemo-Enzymatic and Biocatalytic Platforms
Chemo-enzymatic and biocatalytic approaches offer powerful tools for the synthesis of complex chiral molecules like this compound. nih.gov These methods leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations under mild conditions. nih.gov
Multi-step cascade reactions, where multiple enzymatic or chemo-enzymatic steps are performed in a single pot, are particularly attractive. tudelft.nl These cascades can significantly improve synthetic efficiency by eliminating the need for intermediate purification steps. scispace.com For the synthesis of azidoalcohols, enzymes like monooxygenases and halohydrin dehalogenases can be used in tandem to introduce both the hydroxyl and azido (B1232118) groups with high stereoselectivity. tudelft.nl
The future of sphingoid base synthesis will likely see a greater integration of biocatalysis, not only for the core synthesis but also for the derivatization of these molecules. The development of novel enzymes through directed evolution and protein engineering will expand the toolbox of available biocatalysts for creating a diverse range of sphingolipid analogs.
Table 3: Potential Enzymes for the Chemo-Enzymatic Synthesis of Azido-Sphingoid Bases
| Enzyme Class | Reaction Catalyzed | Potential Application in Synthesis |
|---|---|---|
| Monooxygenases | Enantioselective epoxidation of alkenes. tudelft.nl | Creation of chiral epoxide intermediates. |
| Halohydrin Dehalogenases | Regioselective ring-opening of epoxides with azide (B81097). tudelft.nl | Introduction of the azido and hydroxyl groups with defined stereochemistry. |
| Lipases | Kinetic resolution of racemic mixtures. nih.gov | Separation of enantiomers to obtain optically pure products. |
| Serine Palmitoyltransferase (SPT) | Condensation of serine and a fatty acyl-CoA. nih.gov | Biosynthesis of the sphingoid backbone. |
Design and Synthesis of Next-Generation Glycoconjugates and Lipid Analogs with Defined Structural Modifications
This compound is a valuable scaffold for the design and synthesis of novel glycoconjugates and lipid analogs. The azido group serves as a chemical handle for the facile attachment of other molecules, particularly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". springernature.com This allows for the efficient construction of glycoconjugates where a carbohydrate moiety is attached to the sphingoid base. springernature.com These glycoconjugates are essential tools for studying carbohydrate-protein interactions and for the development of glycolipid-based vaccines and immunotherapies. otago.ac.nzuni-konstanz.de
Furthermore, this azido-sphingoid base can be used to create a variety of lipid analogs with modifications in the lipid tail or the headgroup. For instance, the azido group can be reduced to an amine and then acylated with various fatty acids to generate a library of ceramide analogs. uconn.edu These analogs are crucial for structure-activity relationship studies to understand how changes in the lipid structure affect the biological activity of sphingolipids. nih.govresearchgate.net The synthesis of analogs with fluorinated chains or other reporter groups is also an active area of research. beilstein-journals.org
The ability to create these structurally defined analogs allows researchers to probe the specific roles of different sphingolipids in cellular processes and to develop targeted therapies for diseases associated with aberrant sphingolipid metabolism. frontiersin.orgmdpi.com
Table 4: Examples of Modifications for Next-Generation Sphingolipid Analogs
| Modification Site | Type of Modification | Rationale/Application |
|---|---|---|
| Headgroup (C1) | Attachment of different carbohydrate units via "click chemistry". springernature.com | Probing carbohydrate-lectin interactions, development of immunomodulatory agents. nih.govgoogle.com |
| Backbone (C2-Amine) | Acylation with diverse fatty acids (varied length, saturation, functionalization). | Investigating the role of ceramide structure in membrane properties and cell signaling. |
| Backbone (Hydroxyl groups) | Modification or removal of hydroxyl groups. | Understanding the importance of hydrogen bonding in lipid-protein interactions. beilstein-journals.org |
| Lipid Tail | Introduction of fluorine atoms, isotopic labels, or photoreactive groups. google.com | Probing lipid metabolism, imaging lipid trafficking, identifying protein binding partners. |
Q & A
Q. What are the established synthetic routes for (2S,3S,4R)-2-Azido-1,3,4-octadecanetriol?
The synthesis typically involves stereoselective protection/deprotection strategies and catalytic hydrogenation. For example:
- Step 1 : Hydrogenation of a precursor (e.g., (2S,3R,4E)-2-Azido-1,3-(dibenzyloxy)-octadeca-4-ene) using Pd(OH)₂/C under H₂ atmosphere to reduce double bonds while preserving the azide group .
- Step 2 : Silane protection of hydroxyl groups. For instance, (tBu)₂Si(OTf)₂ in DMF/pyridine at -20°C selectively protects the 1,3-diol positions, leaving the 4-hydroxyl free for further functionalization .
- Step 3 : Chromatographic purification (e.g., ethyl acetate/petroleum ether) and crystallization (dichloromethane/methanol) to isolate the product .
Q. How is the compound characterized structurally?
- X-ray crystallography : Reveals intermolecular hydrogen bonding (e.g., O1-H1⋯O2 with 169° bond angle and 1.98 Å distance) and nonpolar/polar layer stacking in the crystal lattice .
- NMR spectroscopy : ¹³C NMR (CDCl₃) signals at δ 61.75 (C1), 72.60 (C3), and 74.76 (C4) confirm the stereochemistry of hydroxyl and azide groups .
- Mass spectrometry : High-resolution ESI-MS (e.g., [M+Na]⁺ observed at m/z 366.2725 vs. calculated 366.2733) validates molecular composition .
Advanced Research Questions
Q. What challenges arise in stereoselective synthesis of this compound, and how are they addressed?
- Racemization risk : The azide group at C2 is prone to racemization during acidic/basic conditions. Strategies include using mild reagents (e.g., NaIO₄ for oxidative cleavage) and low-temperature reactions (-20°C) to preserve stereochemistry .
- Protecting group compatibility : Silane groups (e.g., (tBu)₂Si) are preferred over acid-labile alternatives to withstand subsequent reaction conditions .
- Purification : Fast column chromatography (ethyl acetate/petroleum ether) minimizes decomposition, while crystallization in MeOH/EtOAc ensures high purity .
Q. How do discrepancies in analytical data impact structural interpretation?
- NMR solvent effects : Polar solvents like pyridine or DMF may shift proton signals (e.g., NH or OH groups) compared to CDCl₃, complicating peak assignment .
- Mass accuracy : Minor deviations in HRMS (e.g., Δ 0.0008 m/z) require cross-validation with isotopic patterns or complementary techniques like IR spectroscopy .
- Crystallographic limitations : Hydrogen atoms in X-ray structures may have high displacement parameters, necessitating refinement with restraints (e.g., SHELXL-97) .
Q. What is the structure-activity relationship (SAR) of this compound in immunological studies?
- Azide group role : The azide at C2 is critical for binding to CD1d receptors on antigen-presenting cells, enabling NKT cell activation. Substitution with amino or hydroxyl groups abolishes activity .
- Hydrocarbon chain length : The C18 chain optimizes lipid bilayer integration, while shorter chains reduce stability in membrane models .
- Hydroxyl stereochemistry : The (3S,4R) configuration is essential for hydrogen bonding with glycolipid-binding proteins, as shown in α-GalCer analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
